2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide
CAS No.: 56622-15-2
Cat. No.: VC6141497
Molecular Formula: C8H12INO
Molecular Weight: 265.094
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56622-15-2 |
|---|---|
| Molecular Formula | C8H12INO |
| Molecular Weight | 265.094 |
| IUPAC Name | 2-(1-methylpyridin-1-ium-2-yl)ethanol;iodide |
| Standard InChI | InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | YHPXPZWCXOSPJR-UHFFFAOYSA-M |
| SMILES | C[N+]1=CC=CC=C1CCO.[I-] |
Introduction
Structural and Molecular Characteristics
The compound features a positively charged pyridinium ring, where the nitrogen atom is methylated and substituted with a 2-hydroxyethyl group. The iodide ion () balances the charge, forming an ionic pair. The hydroxyethyl moiety introduces polarity, enhancing solubility in polar solvents such as water and alcohols. The molecular structure is confirmed by its InChI key: InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1.
A comparative analysis of related pyridinium iodides reveals distinct functional group influences on properties (Table 1). For instance, 2-chloro-1-methylpyridinium iodide (Thermo Scientific) lacks the hydroxyethyl group but shares the pyridinium core, enabling dehydrative coupling reactions .
Table 1: Comparative Properties of Pyridinium Iodide Derivatives
Physicochemical Properties and Stability
The hydroxyethyl group confers hygroscopicity, necessitating storage under anhydrous conditions. The compound’s solubility profile aligns with polar solvents, though exact solubility data remain unspecified. Thermal stability is inferred from related pyridinium salts, which generally decompose above 150°C. Spectroscopic characterization (e.g., NMR, IR) would elucidate hydrogen bonding interactions between the hydroxyethyl group and the iodide ion, though such studies are absent in available literature.
Challenges and Future Perspectives
Current research gaps include:
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Synthetic Optimization: Scalable synthesis routes and yield improvements.
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Application-Specific Studies: Rigorous testing in catalysis, surfactancy, or biomedicine.
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Structural Modifications: Derivatization to enhance stability or functionality.
Collaborative efforts between organic chemists and material scientists could unlock this compound’s potential, particularly in green chemistry contexts where iodide-based catalysts are prized for sustainability .
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